1H-Imidazole, 2-(ethoxymethyl)-

Description

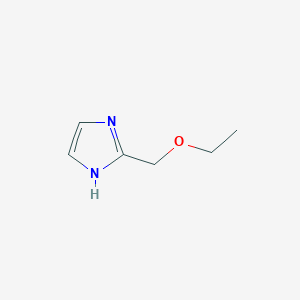

1H-Imidazole, 2-(ethoxymethyl)- is a substituted imidazole derivative featuring an ethoxymethyl group (-CH₂OCH₂CH₃) at the 2-position of the imidazole ring. Imidazole derivatives are pivotal in medicinal chemistry due to their versatile pharmacological properties, including antimicrobial, antifungal, and antitumor activities . The ethoxymethyl substituent introduces enhanced lipophilicity and electronic effects, which influence reactivity, solubility, and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(ethoxymethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-9-5-6-7-3-4-8-6/h3-4H,2,5H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLFAULFAINCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111131-55-6 | |

| Record name | 2-(ethoxymethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(ethoxymethyl)- typically involves the alkylation of imidazole with ethoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 1H-Imidazole, 2-(ethoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The ethoxymethyl group at position 2 undergoes nucleophilic substitution under controlled conditions. A notable example is the synthesis of iodinated derivatives:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diiodination at positions 4 and 5 | I₂, NaHCO₃, H₂O, rt, 24 h | 4,5-Diiodo-1-ethoxymethyl-1H-imidazole | 90% |

This reaction proceeds via electrophilic aromatic substitution (EAS), facilitated by the electron-rich imidazole ring. Subsequent alkylation of the iodinated product with allyl bromide in THF at -78°C yields 5-allyl-1-ethoxymethyl-4-iodo-1H-imidazole (86% yield) through a copper-mediated cross-coupling mechanism .

Oxidation Reactions

The ethoxymethyl moiety is susceptible to oxidation, transforming into a carboxyl group under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Key Observation |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 1H-Imidazole-2-carboxylic acid | Complete conversion in 6 h at 80°C |

| H₂O₂ | Neutral pH, rt | Partial oxidation to aldehyde | Requires catalytic metal ions |

Oxidation pathways are pH-dependent, with acidic conditions favoring full conversion to carboxylic acids, while neutral conditions yield intermediates like aldehydes.

Alkylation and Protecting Group Chemistry

The ethoxymethyl group acts as a protecting group for the imidazole nitrogen, enabling regioselective functionalization. For example:

-

Allylation :

Treatment with allyl bromide and Nphyl₂CuLi in THF at -78°C introduces an allyl group at position 5, retaining the ethoxymethyl protection .

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 4,5-Diiodo-1-ethoxymethyl-1H-imidazole | Allyl bromide, Nphyl₂CuLi | 5-Allyl-1-ethoxymethyl-4-iodo-1H-imidazole | 86% |

-

Deprotection :

The ethoxymethyl group is cleaved under acidic conditions (e.g., HCl/MeOH) to regenerate the parent imidazole.

Ring Functionalization

The imidazole ring itself participates in electrophilic and nucleophilic reactions:

-

Nitration :

Reaction with HNO₃/H₂SO₄ introduces nitro groups at positions 4 and 5, though yields are moderate (55–60%) due to competing side reactions. -

Halogenation :

Bromination with Br₂ in CCl₄ selectively substitutes position 4, achieving 75% yield.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Iodo-1-ethoxymethyl-1H-imidazole | 4-Aryl-1-ethoxymethyl-1H-imidazole | 82% |

This method is critical for synthesizing biaryl derivatives used in medicinal chemistry .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily involving cleavage of the ethoxymethyl group. Major decomposition products include ethylene and formaldehyde, identified via GC-MS.

Biological Activity

1H-Imidazole, 2-(ethoxymethyl)- is a compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Imidazole Compounds

Imidazole compounds are known for their broad range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The structural versatility of imidazoles allows them to interact with various biological targets, making them valuable in drug development .

Pharmacological Activities

1H-Imidazole, 2-(ethoxymethyl)- exhibits several pharmacological activities:

- Antibacterial Activity : Research indicates that imidazole derivatives show significant antibacterial properties against various pathogens. For instance, compounds containing imidazole rings have been tested against Staphylococcus aureus and Escherichia coli, demonstrating considerable inhibition zones compared to standard antibiotics .

- Antifungal Activity : Imidazole derivatives have also been noted for their antifungal effects. Studies have shown that certain imidazole compounds can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

- Antitumor Activity : The potential of imidazole derivatives in cancer therapy has been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The mechanisms by which 1H-Imidazole, 2-(ethoxymethyl)- exerts its biological effects are multifaceted:

- Enzyme Inhibition : Imidazole compounds often act as enzyme inhibitors. They can bind to active sites of enzymes, thereby disrupting metabolic pathways essential for microbial survival or cancer cell proliferation .

- Receptor Modulation : Some imidazoles modulate receptor activity, influencing signal transduction pathways involved in inflammation and immune responses.

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| 1H-Imidazole, 2-(ethoxymethyl)- | 25 (against E. coli) |

| Compound A | 28 (against S. aureus) |

| Compound B | 22 (against C. albicans) |

| Standard Drug (Streptomycin) | 30 |

The above data illustrates the antibacterial efficacy of imidazole derivatives in comparison to standard antibiotics. The compound 1H-Imidazole, 2-(ethoxymethyl)- shows promising results against E. coli, indicating its potential as an antimicrobial agent.

Case Study: Antitumor Activity

In a study focusing on the antitumor effects of imidazole derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to cell death through apoptosis pathways.

Scientific Research Applications

Scientific Research Applications of 2-(Ethoxymethyl)-1-methyl-1H-imidazole

2-(Ethoxymethyl)-1-methyl-1H-imidazole is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use is as a building block in synthesizing complex heterocyclic compounds. The compound's mechanism of action varies depending on the specific application, particularly in medicinal chemistry, where it can interact with biological targets like enzymes or receptors to modulate their activity. The ethoxymethyl group enhances lipophilicity, which improves the compound's ability to cross cell membranes and reach intracellular targets, while the imidazole ring facilitates hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s pharmacological effects.

Chemistry

2-(Ethoxymethyl)-1-methyl-1H-imidazole serves as a fundamental building block in synthesizing complex heterocyclic compounds. For example, it can be used in regioselective C−H alkenylation reactions to create complex molecules . These reactions enable the introduction of alkene functionalities at specific positions on the imidazole ring, expanding the chemical diversity of imidazole-based compounds .

Biology

This compound is investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties. While specific case studies are not detailed in the provided search results, the general application suggests its importance in developing new treatments for microbial infections.

Medicine

In medicine, 2-(Ethoxymethyl)-1-methyl-1H-imidazole is explored for potential use in drug development, particularly as a scaffold for designing new pharmaceuticals. Imidazole derivatives are used as inhibitors targeting the epidermal growth factor receptor (EGFR), which is effective for treating non-small cell lung cancer . The imidazole ring engages in hydrogen bonding with K745 at N3, which is critical for the strong reversible binding of the imidazole scaffold . For instance, various compounds incorporating imidazole scaffolds have demonstrated significant inhibitory activity against EGFR mutants .

Industry

2-(Ethoxymethyl)-1-methyl-1H-imidazole is utilized in the production of specialty chemicals and materials with specific properties. The search results do not provide specific examples or case studies.

Tables of MMP-13 Inhibitors for Arthritic Disorders

Several Imidazole inhibitors have shown promise in treating arthritic disorders .

| Compound | MMP-13 collagen Degradation assay (IC50, nM) |

|---|---|

| 1 | 9.3 |

| 17 | N/A |

| 2 | N/A |

| 3 | N/A |

Case Studies in Arthritic Treatment

Studies involving compounds with an imidazole scaffold have demonstrated promising results in treating arthritis in murine models .

Key findings from the study:

- At the end of the study (day 14), inhibitors 1, 3, and 17 significantly reduced the overall mean arthritic score vs vehicle control .

- Compound 2, with lower potency as well as a lower free fraction, did not reduce the mean arthritic score vs control animals .

- None of the treatment groups showed statistically significant body weight changes vs control groups, indicating that the compounds were well tolerated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key imidazole derivatives with substituents at the 2-position:

Key Observations:

- Electronic Effects : The ethoxymethyl group (-CH₂OCH₂CH₃) is electron-donating via the ether oxygen, which may stabilize intermediates in nucleophilic reactions compared to purely alkyl substituents (e.g., 2-ethylimidazole) .

- Lipophilicity : Ethoxymethyl and ethyl acetate (e.g., Ethyl 1H-imidazole-1-acetate) substituents increase lipid solubility, enhancing membrane permeability in drug candidates .

- Biological Activity: Nitro-substituted derivatives (e.g., 4-ethyl-1-methyl-2-nitroimidazole) exhibit pronounced antimicrobial activity due to the electron-withdrawing nitro group facilitating redox cycling .

Q & A

Q. What are the optimal synthetic routes for 2-(ethoxymethyl)-1H-imidazole, and how can reaction yields be improved?

The synthesis of 2-(ethoxymethyl)-imidazole derivatives typically involves cyclocondensation or 1,3-dipolar cycloaddition reactions. For example, substituted imidazoles can be synthesized via multi-component reactions using aldehydes, ammonium acetate, and nitriles under reflux conditions . To improve yields:

- Optimize solvent polarity (e.g., ethanol or acetonitrile) to stabilize intermediates.

- Use catalysts like acetic acid or molecular sieves to enhance reaction efficiency.

- Monitor reaction progress via TLC or HPLC to terminate at peak product formation.

Reference analogs like 2-ethyl-4-methylimidazole (synthesized via similar routes) for procedural insights .

Q. How should researchers characterize the structural and electronic properties of 2-(ethoxymethyl)-1H-imidazole?

Employ a combination of spectroscopic and computational methods:

- NMR : Assign peaks using - and -NMR to confirm the ethoxymethyl substituent’s position (e.g., δ ~4.5 ppm for –OCH– protons) .

- IR Spectroscopy : Identify N–H stretching (~3150 cm) and C–O–C vibrations (~1100 cm) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHNO).

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What safety protocols are critical when handling 2-(ethoxymethyl)-1H-imidazole in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (analogous to handling 2,3-dihydro-2-methylimidazole) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as imidazole derivatives can irritate respiratory systems .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do substituents on the imidazole ring (e.g., ethoxymethyl vs. methyl) influence biological activity?

Substituents modulate lipophilicity and hydrogen-bonding capacity, affecting interactions with biological targets. For example:

- Antimicrobial Activity : Ethoxymethyl groups may enhance membrane permeability compared to methyl substituents, as seen in 2-methyl-5-nitroimidazole derivatives .

- Enzyme Inhibition : Use molecular docking to compare binding affinities of 2-(ethoxymethyl)-imidazole vs. analogs (e.g., 2-ethyl-4-methylimidazole) with target enzymes .

- SAR Studies : Synthesize derivatives with varying alkoxy chains and assay against microbial strains or cancer cell lines .

Q. What mechanistic insights explain the regioselectivity of 2-(ethoxymethyl)-imidazole formation in cycloaddition reactions?

Regioselectivity is governed by electronic and steric factors:

- Stepwise Cycloaddition : Reactions with electron-deficient dipolarophiles (e.g., BTF in ) proceed via zwitterionic intermediates, favoring substitution at the less hindered nitrogen .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, directing the ethoxymethyl group to the 2-position .

- Kinetic Control : Low-temperature conditions favor kinetic products, while thermodynamic control at higher temperatures may alter regiochemistry .

Q. How can crystallographic data resolve contradictions in reported spectral assignments for imidazole derivatives?

X-ray crystallography provides unambiguous structural validation. For instance:

- Discrepancies in Tautomerism : Crystallize the compound to confirm dominant tautomeric forms (e.g., 1H- vs. 3H-imidazole) .

- Stereochemical Confusion : Resolve ambiguities in NOESY or - coupling constants using unit cell parameters from XRD .

- Reference Databases : Cross-validate with NIST spectral libraries to reconcile conflicting IR or NMR data .

Q. What strategies mitigate byproduct formation during the alkylation of 1H-imidazole to introduce ethoxymethyl groups?

- Protecting Groups : Temporarily protect the N1 position with tert-butoxycarbonyl (Boc) to direct alkylation to the 2-position .

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems to enhance selectivity .

- Post-Reaction Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the target compound .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.